molecular formula C21H16N2O2S2 B3476790 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3476790
M. Wt: 392.5 g/mol
InChI Key: JVQNSAKEHHBXIQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic organic compound with the molecular formula C21H16N2O2S2 and a molecular weight of 392.50 g/mol . This complex molecule features a thieno[2,3-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry, substituted with a phenyl ring at the 6-position and a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl bridge at the 4-position. The 2,3-dihydro-1,4-benzodioxin ring system is recognized in chemical research for its presence in biologically active molecules . Compounds containing this structural motif have been investigated for various pharmacological properties, including potential antimicrobial and anti-inflammatory activities . Similarly, the thienopyrimidine core is isosteric with natural nucleotides and represents a significant structure in drug discovery efforts. This chemical entity is provided as a high-purity reference material for research and development applications, including use as a building block in organic synthesis, a candidate for screening libraries in drug discovery programs, or a standard for analytical method development. Researchers exploring structure-activity relationships in heterocyclic compounds may find this complex architecture particularly valuable for their investigations. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-13-22-20(26-15-7-8-17-18(11-15)25-10-9-24-17)16-12-19(27-21(16)23-13)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNSAKEHHBXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzodioxin and phenyl groups. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses across different fields, including medicinal chemistry, pharmacology, and material science.

2D Structure Representation

A graphical representation of the compound's structure can be useful for understanding its potential reactivity and interaction sites.

Medicinal Chemistry

The compound's structural components suggest significant potential in medicinal chemistry, particularly as a lead compound for drug development.

Potential Therapeutic Uses :

  • Anticancer Activity : Compounds with thieno[2,3-d]pyrimidine frameworks have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of this structure can target various cancer pathways, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties : The presence of sulfanyl groups is often associated with enhanced antimicrobial activity. Studies suggest that similar compounds exhibit broad-spectrum activity against bacteria and fungi.

Pharmacology

Pharmacological studies may reveal the compound's efficacy and safety profile.

Key Areas of Focus :

  • Mechanism of Action Studies : Understanding how this compound interacts at the molecular level with specific biological targets could provide insights into its therapeutic potential.
  • Toxicology Assessments : Evaluating the safety and toxicity of this compound is crucial for its development as a pharmaceutical agent.

Material Science

The unique structural characteristics of this compound may also find applications in material science.

Potential Applications :

  • Organic Electronics : The electronic properties of thieno[2,3-d]pyrimidines can be leveraged in the development of organic semiconductors.
  • Polymer Chemistry : Incorporating such compounds into polymer matrices could enhance material properties, such as conductivity and thermal stability.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications to the benzodioxin structure significantly increased cytotoxicity against various cancer cell lines. The results indicated a promising avenue for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial activity of sulfanyl-substituted thieno[2,3-d]pyrimidines against resistant bacterial strains. The study provided evidence that these compounds could serve as templates for new antibiotics.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine oxalate

  • Core Structure: Thieno[2,3-d]pyrimidine.
  • Substituents : Position 4 features an ethylamine-linked benzodioxin group instead of a sulfanyl bridge. The oxalate salt enhances solubility.
  • Molecular Weight : 493.543 g/mol.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide

  • Core Structure: Thieno[2,3-d]pyrimidine.
  • Substituents : Position 4 has an oxyacetamide group connected to benzodioxin; positions 5 and 6 are methylated.
  • Key Difference : The oxygen-based acetamide linker and dimethyl substitutions likely increase hydrophilicity and metabolic stability compared to the sulfur-containing target compound .

Heterocyclic Variants with Benzodioxin-Sulfanyl Groups

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid

  • Core Structure : Pyridine.
  • Substituents : Benzodioxin-sulfanyl at position 2 and carboxylic acid at position 3.

Compound 31 (1-[4-[4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-3-(trifluoromethyl)phenyl]pyridin-2-yl]piperazin-1-yl]ethanone)

  • Core Structure : Pyridine-piperazine hybrid.
  • Substituents: Benzodioxin-sulfanyl, trifluoromethylphenyl, and ethanone groups.
  • Biological Relevance: Reported in autophagy inhibition studies, suggesting a broader therapeutic scope compared to simpler thienopyrimidine derivatives .

Data Tables

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Source
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-methyl, 6-phenyl, 4-(benzodioxin-sulfanyl) N/A N/A
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine oxalate Thieno[2,3-d]pyrimidine 4-ethylamine-benzodioxin, oxalate salt 493.543
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine 4-oxyacetamide, 5,6-dimethyl N/A
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid Pyridine 3-carboxylic acid, 2-(benzodioxin-sulfanyl) N/A
Compound 31 Pyridine-Piperazine Benzodioxin-sulfanyl, trifluoromethyl, ethanone N/A

Biological Activity

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a 2,3-dihydro-1,4-benzodioxin moiety. The molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S and it has a molecular weight of approximately 390.52 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines can possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Anticancer Properties : Some studies have indicated that compounds within this class may inhibit cancer cell proliferation. For instance, thieno[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of thieno[2,3-d]pyrimidines on human cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa5.0Induction of apoptosis via caspase activation
    MCF-710.0Cell cycle arrest at G1 phase
    A5497.5Inhibition of proliferation
  • Antimicrobial Studies :
    • Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
    Pseudomonas aeruginosa32
  • Anti-inflammatory Research :
    • A recent study assessed the anti-inflammatory effects using an animal model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound.

Q & A

Q. Optimization Parameters :

  • Reaction temperature (60–100°C for cyclocondensation).
  • Catalysts (e.g., Pd for cross-coupling steps).
  • Purification via column chromatography or recrystallization .

Advanced: How can regioselectivity be controlled during sulfanyl group introduction?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-deficient positions on the thienopyrimidine ring (e.g., C-4) are more reactive toward nucleophilic aromatic substitution.
  • Steric Hindrance : Bulky substituents (e.g., phenyl at C-6) direct sulfanyl groups to less hindered positions.
  • Reaction Conditions : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ deprotonate thiols to improve reactivity .

Example :
In a study on analogous spiro-thienopyrimidines, regioselective sulfanylation at C-4 was achieved by pre-activating the benzodioxin-thiol with NaH, followed by slow addition to the thienopyrimidine precursor .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxin protons at δ 4.2–4.5 ppm; thienopyrimidine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .

Advanced: How can stability studies be designed for this compound under varying pH and temperature?

Answer:
Experimental Design :

  • Conditions : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC-UV, tracking peak area reduction of the parent compound.
  • Kinetics : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots for activation energy .

Example :
A long-term environmental stability study (2005–2011) used similar protocols to assess abiotic degradation of heterocyclic compounds in soil and water matrices .

Basic: What biological screening approaches are suitable for this compound?

Answer:

  • Enzyme Inhibition Assays : Test cholinesterase or kinase inhibition using Ellman’s method or ADP-Glo™ assays .
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Methodological Reconciliation :

  • Standardize Assay Conditions : Fix variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Validation : Use a wider concentration range (nM–μM) to identify false positives/negatives.
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity if enzyme inhibition is disputed) .

Advanced: How can computational modeling predict molecular targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases, GPCRs).
  • Pharmacophore Mapping : Align structural features (e.g., benzodioxin’s π-system) with known active sites.
  • MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Basic: What methods optimize purity (>98%) for in vivo studies?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H₂O gradient).
  • Crystallization : Use solvent pairs (e.g., ethyl acetate/hexane) for recrystallization.
  • Analytical Validation : LC-MS/MS to confirm absence of byproducts .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:
SAR Workflow :

Synthesize Analogues : Vary substituents (e.g., benzodioxin vs. naphthodioxin, methyl vs. ethyl groups).

Bioactivity Profiling : Test against a panel of targets (enzymes, cell lines).

QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate descriptors (logP, polar surface area) with activity .

Basic: What environmental impact assessments are relevant?

Answer:

  • Biodegradation Tests : OECD 301B (CO₂ evolution test) to assess microbial breakdown.
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀).
  • Bioaccumulation : LogKₒw determination via shake-flask method .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.